Home > Products > Screening Compounds P10844 > N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine - 153436-54-5

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine

Catalog Number: EVT-253033
CAS Number: 153436-54-5
Molecular Formula: C16H14BrN3O2
Molecular Weight: 360.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PD-153035 is a member of the class of quinazolines carrying a 3-bromophenylamino substituent at position 4 and two methoxy substituents at positions 6 and 7. It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor and an epidermal growth factor receptor antagonist. It is a member of quinazolines, an aromatic amine, a secondary amino compound, a member of bromobenzenes and an aromatic ether. It is a conjugate base of a PD-153035(1+).
AG 1517 is a quinazoline derivative that selectively inhibits EGFR kinase activity and suppresses the growth of psoriatic keratinocytes.

EBE-A22

Compound Description: EBE-A22 is the N-methyl derivative of PD153035. While EBE-A22 does not inhibit EGFR tyrosine kinase, it retains cytotoxic activity. [] This compound exhibits DNA-intercalating properties, suggesting that its cytotoxic effects stem from interactions with DNA rather than EGFR inhibition. [, ]

BIBX1382BS

Compound Description: BIBX1382BS is a novel ErbB receptor kinase inhibitor. Unlike AG1478 and PD153035, BIBX1382BS exhibits a unique inhibitory profile, preferentially blocking signaling induced by transforming growth factor alpha (TGF-alpha) over signaling triggered by neuregulin1-beta1 or anti-ErbB2 agonist antibodies. Notably, BIBX1382BS blocks antibody-induced ErbB4 homodimer activation at even lower concentrations than ErbB1-triggered signaling. []

Gefitinib

Compound Description: Gefitinib is a clinically utilized EGFR tyrosine kinase inhibitor. Similar to PD153035, gefitinib targets the intracellular EGFR tyrosine kinase domain. [] Studies comparing the in vivo uptake of radiolabeled gefitinib with EGFR expression patterns faced challenges due to rapid liver clearance, high nonspecific binding in normal tissue, and low tumor accumulation. [] This suggests potential limitations of gefitinib as a PET tracer for assessing EGFR status.

Erlotinib

Compound Description: Erlotinib is another clinically approved EGFR tyrosine kinase inhibitor. Like PD153035, erlotinib specifically targets the intracellular EGFR tyrosine kinase domain. [] Preclinical studies using radiolabeled erlotinib in mice harboring specific EGFR mutations showed a correlation between tracer uptake and the presence of these mutations. []

DMA (6,7-Dimethoxy-4-N-(N,N?-3?-dimethylphenyl)aminoquinazoline)

Compound Description: DMA is a 4-anilinoquinazoline derivative, similar to PD153035, that exhibits inhibitory activity against adenosine kinase. [] Studies have shown that DMA effectively inhibits recombinant adenosine kinase activity in vitro and increases adenosine levels in tissues and isolated organs of rats, suggesting potential therapeutic applications in diseases associated with altered adenosine concentrations. []

Overview

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic organic compound classified as a quinazoline derivative. Its chemical structure includes a bromophenyl group and two methoxy groups, which contribute to its unique properties and potential biological activities. This compound is of significant interest in medicinal chemistry, particularly for its applications in cancer treatment due to its ability to inhibit the activity of epidermal growth factor receptor kinase .

Source and Classification

This compound is cataloged under the Chemical Abstracts Service Registry Number 205195-07-9 and can be found in various chemical databases such as PubChem. It is primarily classified within the category of quinazoline derivatives, which are known for their diverse pharmacological activities, including anticancer properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves several key steps:

  1. Nitration: An aromatic precursor undergoes nitration to introduce a nitro group.
  2. Reduction: The nitro group is then reduced to an amine group.
  3. Cyclization: This step involves forming the quinazoline ring system through cyclization reactions.

These reactions can be optimized for yield and purity using techniques such as column chromatography and recrystallization. Advanced methods like continuous flow reactors may also be employed for industrial-scale production .

Molecular Structure Analysis

Structure and Data

The molecular formula for N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine is C16H14BrN3O2C_{16}H_{14}BrN_{3}O_{2}. The compound features:

  • Bromophenyl Group: Enhances biological activity.
  • Dimethoxy Substituents: Located at positions 6 and 7 of the quinazoline ring, contributing to its unique electronic properties.

The InChI key for this compound is ZJOKWAWPAPMNIM-UHFFFAOYSA-N, which provides a standardized way to represent its structure in databases .

Chemical Reactions Analysis

Reactions and Technical Details

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine participates in various chemical reactions typical of quinazoline derivatives. Its primary reaction mechanism involves:

  • Tyrosine Kinase Inhibition: The compound acts as an inhibitor of epidermal growth factor receptor kinase, which is crucial in cancer cell proliferation.

This mechanism is supported by studies showing that halogen substitution (like bromine) affects the compound's binding affinity and selectivity towards its target proteins .

Mechanism of Action

Process and Data

The mechanism of action for N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine revolves around its ability to inhibit the tyrosine kinase activity of epidermal growth factor receptor. This inhibition disrupts signaling pathways that promote cell division and survival in cancer cells, leading to reduced proliferation and increased apoptosis .

Studies indicate that the presence of bromine enhances the binding affinity compared to other halogens like chlorine or iodine, making it a potent candidate for therapeutic development .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine include:

  • Molecular Weight: Approximately 364.2 g/mol.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on conditions.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: May react with strong acids or bases; care should be taken during handling.

These properties are critical for understanding how the compound behaves under various experimental conditions .

Applications

Scientific Uses

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine has several applications in scientific research:

  • Medicinal Chemistry: Investigated as a potential anticancer agent targeting epidermal growth factor receptor kinase.
  • Biological Studies: Used in assays to evaluate effects on cell proliferation and apoptosis.
  • Pharmaceutical Development: Serves as a lead compound for developing new therapeutic agents.
  • Chemical Biology: Employed to study interactions between small molecules and biological targets .
Introduction to Quinazolinamine Scaffolds in Medicinal Chemistry

Historical Context of Quinazoline Derivatives in Drug Discovery

Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. This architecture provides versatile sites for chemical modification, enabling tailored interactions with biological targets. Historically, quinazoline-based compounds emerged as key players in cancer therapeutics following the discovery of their potent tyrosine kinase inhibitory activity. The 1990s marked a significant breakthrough with the development of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine (PD153035, AG-1517), which demonstrated unprecedented selectivity for the epidermal growth factor receptor (EGFR) at nanomolar concentrations [3] [5]. This compound established the pharmacophoric template for subsequent EGFR inhibitors like gefitinib and erlotinib, illustrating how strategic substitutions on the quinazoline core could modulate target specificity and pharmacokinetic properties. The enduring relevance of this scaffold is evidenced by ongoing clinical investigations into quinazoline derivatives for diverse pathologies, including cognitive disorders and antibiotic-resistant infections [3].

Table 1: Key Identifiers of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine

PropertyValue
CAS Number153436-54-5 (free base); 183322-45-4 (HCl salt)
IUPAC NameN-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine
Molecular FormulaC₁₆H₁₄BrN₃O₂ (free base); C₁₆H₁₅BrClN₃O₂ (HCl salt)
Molecular Weight360.21 g/mol (free base); 396.67 g/mol (HCl salt)
SynonymsPD153035; AG-1517; ZM 252868; NSC 669364
SMILESCOC1=CC2=NC=NC(NC3=CC=CC(Br)=C3)=C2C=C1OC

Structural Significance in Targeted Therapy Design

The molecular architecture of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine confers precise steric and electronic complementarity with kinase domains, making it a prototype for rational drug design. Three structural elements underpin its bioactivity:

  • Quinazoline Core: Serves as a planar heterocyclic system that occupies the ATP-binding cleft of EGFR through hydrophobic stacking and hydrogen bonding. The nitrogen atoms at positions 1 and 3 act as hydrogen bond acceptors, enhancing affinity for the kinase domain [5].
  • 3-Bromophenyl Group: Positioned at C4 of the quinazoline ring, the bromine atom’s electron-withdrawing properties polarize the aniline nitrogen, strengthening its interaction with a conserved cysteine residue (Cys 773) in EGFR’s active site. This halogen bonding is critical for sub-nanomolar inhibitory potency (IC₅₀ = 0.006 nM) [5].
  • 6,7-Dimethoxy Substituents: These groups project toward solvent-exposed regions, balancing hydrophobicity and steric bulk. The methoxy oxygen atoms form water-mediated hydrogen bonds, improving aqueous dispersibility while maintaining membrane permeability [3] [6].

Table 2: Impact of Substituent Modifications on Quinazoline Bioactivity

Derivative6,7-SubstituentsEGFR IC₅₀Solubility in DMSO
N-(3-bromophenyl)-6,7-dimethoxy-OCH₃0.006 nM≥16.95 mg/mL
N-(3-bromophenyl)-6,7-diethoxy-OCH₂CH₃10.6 nM≥16.95 mg/mL

The dimethylated analogue exhibits 1,766-fold greater potency than its diethylated counterpart, underscoring the sensitivity of kinase inhibition to minor steric perturbations [5]. Additionally, conversion to the hydrochloride salt (CAS 183322-45-4) ionizes the quinazoline N1, enhancing water solubility for in vivo applications while preserving target engagement [6]. This molecular engineering exemplifies structure-activity relationship (SAR) optimization, where discrete chemical alterations refine drug-like properties without compromising efficacy.

Synthesis and Physicochemical Properties

The synthetic route to N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves cyclocondensation of 3-bromoaniline with 4-chloro-6,7-dimethoxyquinazoline. Key physicochemical characteristics include:

  • Solubility Profile: Limited aqueous solubility (logP ≈ 2.8) due to hydrophobic aromatic systems, but high solubility in polar organic solvents like DMSO (≥16.95 mg/mL) and ethanol (≥47.6 mg/mL) [3] [5].
  • Stability Considerations: The free base requires storage at 2–8°C under inert atmosphere to prevent oxidative debromination or demethylation [2] [4].
  • Salt Formation: Hydrochloride salt forms (e.g., CAS 183322-45-4) exhibit improved crystallinity and bioavailability, with solubility up to 25 mg/mL in physiological buffers [6].

Table 3: Commercial Availability and Research Specifications

SupplierCatalog NumberPurityStorage Conditions
BLD PharmPD153035>95%-20°C, desiccated
AiFChemACHOWM49699+%Inert atmosphere, 2–8°C
Manchester OrganicsU34725InquireAmbient (desiccated)

Comprehensive Compound Nomenclature

Properties

CAS Number

153436-54-5

Product Name

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine

IUPAC Name

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine

Molecular Formula

C16H14BrN3O2

Molecular Weight

360.20 g/mol

InChI

InChI=1S/C16H14BrN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20)

InChI Key

LSPANGZZENHZNJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC

Synonyms

4-((3-bromophenyl)amino)-6,7-dimethoxyquinazoline
EBE-A22
N-(3-bromophenyl)-6,7-dimethoxy-4-quinazolinamine
PD 153035
PD-153035
PD153035

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.